

Solubility Profile of 5-(Hydroxymethyl)pyridine-2-sulfonamide: Technical Characterization Guide

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)pyridine-2-sulfonamide

Cat. No.: B15096365

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Executive Summary & Physicochemical Context

5-(Hydroxymethyl)pyridine-2-sulfonamide is a bifunctional heterocyclic intermediate critical in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and receptor antagonists. Its solubility profile is governed by a complex interplay between the basic pyridine nitrogen, the acidic sulfonamide moiety, and the hydrophilic hydroxymethyl group.

This guide provides a structural analysis of its solubility behavior, predicted solvent compatibility ranges based on structure-activity relationships (SAR) of pyridine sulfonamides, and a validated protocol for empirical determination.

Physicochemical Drivers of Solubility[1]

- Amphoteric Nature: The molecule possesses both a basic center (Pyridine

, pKa

3.0–4.0 due to electron-withdrawing sulfonamide) and an acidic center (Sulfonamide

, pKa

9.0–9.5). This results in a U-shaped pH-solubility profile.

- **Hydrogen Bonding:** The C5-hydroxymethyl group acts as both an H-bond donor (HBD) and acceptor (HBA), significantly enhancing solubility in polar protic solvents compared to its methyl analog.

- **LogP (Predicted):**

-0.5 to 0.5. The compound is relatively hydrophilic, suggesting poor solubility in non-polar hydrocarbons.

Solvent Compatibility Matrix

The following profile is derived from thermodynamic data of structural analogs (e.g., Pyridine-2-sulfonamide, Sulfadiazine) and standard solubility parameters.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight	Application
Polar Aprotic	DMSO, DMF, DMAc	High (>50 mg/mL)	Disrupts strong intermolecular H-bonds; high dielectric constant stabilizes the polar sulfonamide dipole.	Stock Solutions, Reaction Medium (Sngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> Ar)
Polar Protic	Methanol, Ethanol	Moderate-Good (10–30 mg/mL)	Solvates the hydroxymethyl group via H-bonding. Solubility increases significantly with temperature.	Recrystallization, HPLC Mobile Phase
Chlorinated	DCM, Chloroform	Moderate (1–10 mg/mL)	Pyridine ring allows partial solvation, though the polar sulfonamide limits high solubility.	Extraction, Synthesis Work-up
Ethers	THF, 1,4-Dioxane	Low-Moderate	Moderate solvation; often used as a co-solvent.	Reaction Co-solvent
Aqueous	Water (pH 7)	Low-Moderate	Limited by the lattice energy of	Biological Assays (requires co-solvent)

			the crystalline solid.	
Aqueous (Buffered)	pH < 2 or pH > 10	High	Ionization of Pyridine (acidic pH) or Sulfonamide (basic pH) breaks crystal lattice.	Formulation, Extraction
Non-Polar	Hexane, Heptane	Insoluble (<0.1 mg/mL)	Lack of dipole interaction; high energy cost to create cavity in solvent.	Anti-solvent for precipitation

Technical Workflow: Solubility Determination

To establish the precise solubility limit for a specific batch (critical for GLP studies), use the Thermodynamic Shake-Flask Method. This is superior to kinetic methods for generating equilibrium data.

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the saturation concentration (

) at 25°C.

Reagents:

- Analyte: **5-(Hydroxymethyl)pyridine-2-sulfonamide** (>98% purity).
- Solvents: HPLC-grade Methanol, DMSO, pH 7.4 Phosphate Buffer.

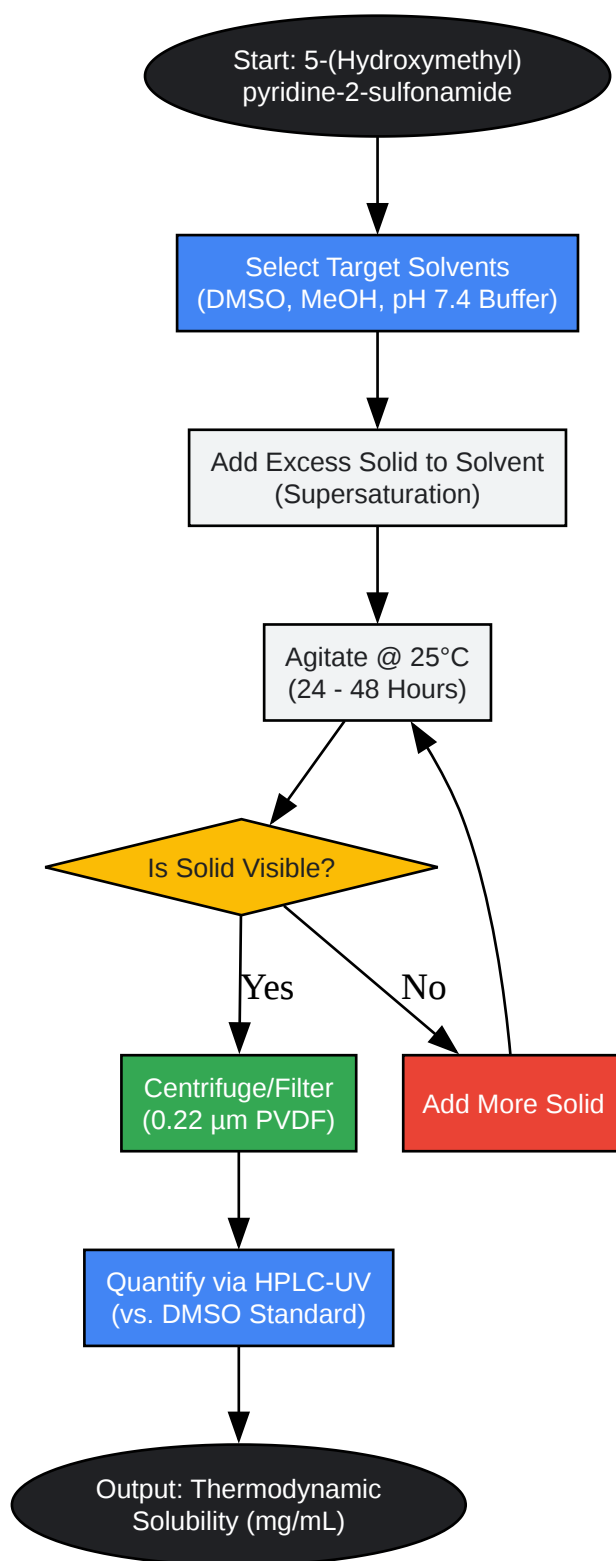
Step-by-Step Methodology:

- Supersaturation: Add excess solid compound (approx. 20 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.

- Equilibration: Cap the vial and agitate at 25°C for 24–48 hours using a rotary shaker or magnetic stir bar.
 - Note: Visually confirm undissolved solid remains. If clear, add more solid.
- Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).
- Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection nm).
- Calculation: Compare peak area to a 5-point calibration curve prepared from a DMSO stock solution.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic and workflow for characterizing the solubility profile.



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Caption: Workflow for thermodynamic solubility determination ensuring equilibrium saturation.

Applications in Synthesis & Purification

Understanding the solubility profile allows for the optimization of reaction conditions and purification strategies.

Recrystallization Strategy

The "Moderate" solubility in alcohols and "Insoluble" status in non-polar solvents suggests a solvent/anti-solvent recrystallization approach or a thermal gradient method.

- Recommended System: Ethanol/Water (80:20 v/v) or Methanol/Ethyl Acetate.
- Protocol: Dissolve crude material in boiling Ethanol (or MeOH). Hot filter to remove insolubles. Slowly add Water (or Ethyl Acetate) until turbidity appears. Cool gradually to 4°C to crystallize.

Reaction Solvent Selection

- Nucleophilic Substitutions: Use DMSO or DMF if high concentration is required.
- Sulfonamide Coupling: DCM or THF are preferred if the pyridine nitrogen does not interfere, allowing for easy aqueous work-up (compound partitions into DCM, salts into water, though pH adjustment may be needed).

References

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